molecular formula C5H8O5S B6163570 4,4-dioxo-1,4lambda6-oxathiane-2-carboxylic acid CAS No. 2167994-09-2

4,4-dioxo-1,4lambda6-oxathiane-2-carboxylic acid

Cat. No.: B6163570
CAS No.: 2167994-09-2
M. Wt: 180.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-dioxo-1,4lambda6-oxathiane-2-carboxylic acid is a chemical compound with the molecular formula C4H8O3S It is known for its unique structure, which includes a sulfur atom and two oxygen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-dioxo-1,4lambda6-oxathiane-2-carboxylic acid can be synthesized through the oxidation of 1,4-oxathiane. The reaction involves the use of hydrogen peroxide or other oxidizing agents to introduce the two oxygen atoms into the ring structure. The reaction conditions typically include a controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods allow for the efficient and consistent production of the compound, which is essential for its use in various applications .

Chemical Reactions Analysis

Types of Reactions

4,4-dioxo-1,4lambda6-oxathiane-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

Scientific Research Applications

4,4-dioxo-1,4lambda6-oxathiane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,4-dioxo-1,4lambda6-oxathiane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its potential therapeutic applications, where it can disrupt the function of pathogenic microorganisms or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-dioxo-1,4lambda6-oxathiane-2-carboxylic acid is unique due to its combination of a sulfur atom, two oxygen atoms, and a carboxylic acid group within a six-membered ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

2167994-09-2

Molecular Formula

C5H8O5S

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.